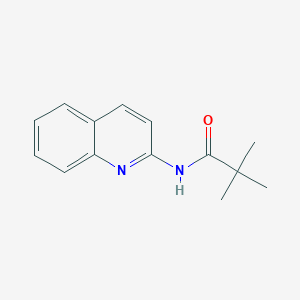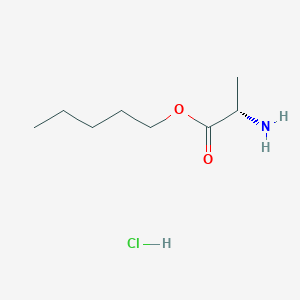![molecular formula C30H23N B8327682 4-phenyl-N-[4-(3-phenylphenyl)phenyl]aniline](/img/structure/B8327682.png)
4-phenyl-N-[4-(3-phenylphenyl)phenyl]aniline
描述
N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’'-terphenyl]-4-amine is an organic compound that belongs to the class of aromatic amines. This compound features a complex structure with multiple benzene rings, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’'-terphenyl]-4-amine typically involves multi-step organic reactions. One common method includes the coupling of biphenyl and terphenyl derivatives through amination reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’'-terphenyl]-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted biphenyl and terphenyl derivatives, which can be further utilized in different chemical applications .
科学研究应用
N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’'-terphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in cancer research.
Industry: Utilized in the production of advanced materials, including polymers and organic semiconductors
作用机制
The mechanism of action of N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’'-terphenyl]-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or enzymes, altering their function and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
相似化合物的比较
Similar Compounds
Biphenyl: A simpler aromatic compound with two benzene rings.
Terphenyl: Consists of three benzene rings in a linear arrangement.
Carbazole derivatives: Compounds with similar aromatic structures used in organic electronics
Uniqueness
N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’'-terphenyl]-4-amine is unique due to its complex structure, which provides distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
属性
分子式 |
C30H23N |
|---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
4-phenyl-N-[4-(3-phenylphenyl)phenyl]aniline |
InChI |
InChI=1S/C30H23N/c1-3-8-23(9-4-1)25-14-18-29(19-15-25)31-30-20-16-26(17-21-30)28-13-7-12-27(22-28)24-10-5-2-6-11-24/h1-22,31H |
InChI 键 |
VOUOTHIDSLJELI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC(=C4)C5=CC=CC=C5 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
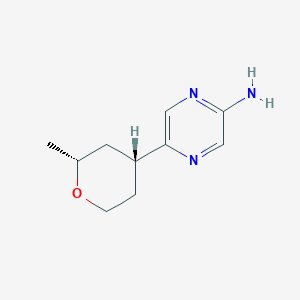
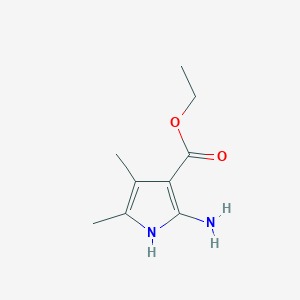
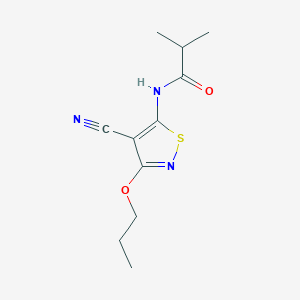
![8-(4-Pyridyl)-8-azaspiro[4,5]decan-7,9-dione](/img/structure/B8327612.png)
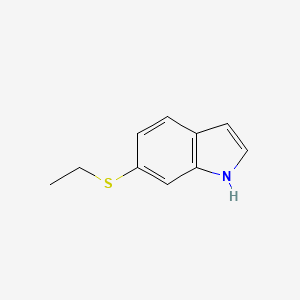
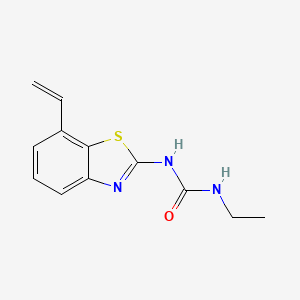
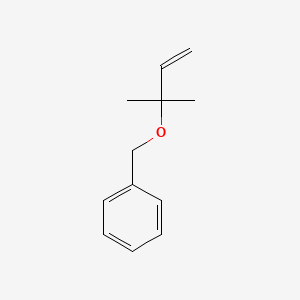
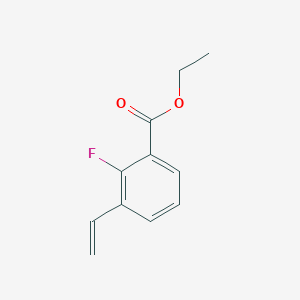
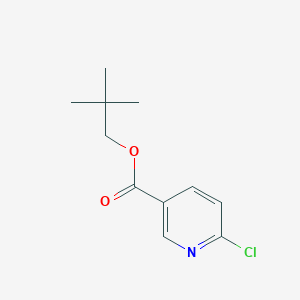
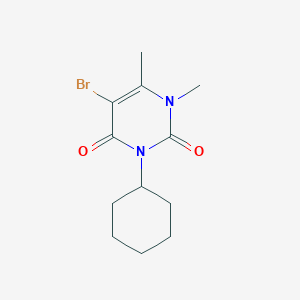
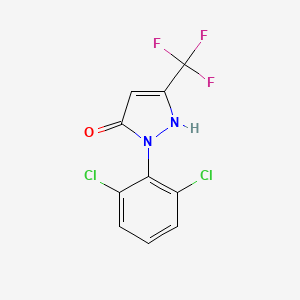
![3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)propanoic acid](/img/structure/B8327692.png)
